molecular formula C18H28O5 B1205140 9,13,15-Octadecatrienoicacid, 14,18-dihydroxy-12-oxo-, (9Z,13Z,15E)-

9,13,15-Octadecatrienoicacid, 14,18-dihydroxy-12-oxo-, (9Z,13Z,15E)-

Cat. No. B1205140
M. Wt: 324.4 g/mol
InChI Key: LFTUCYCUYUJMJB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

9,13,15-Octadecatrienoicacid, 14,18-dihydroxy-12-oxo-, (9Z,13Z,15E)- is a natural product found in Cantharellus cibarius with data available.

Scientific Research Applications

Plant Stress Response and Metabolite Synthesis

9,13,15-Octadecatrienoic acid plays a role in plant stress responses. It is synthesized from linolenic acid and is involved in the formation of stress metabolites in wounded plants (Koch, Hoskovec, & Boland, 2002). This process is facilitated by enzymes like lipoxygenase and involves complex biochemical pathways (Rehbock, Gansser, & Berger, 1997).

Novel Compound Discovery in Mushrooms

A new fatty acid variant, closely related to 9,13,15-Octadecatrienoic acid, was discovered in the Vietnamese mushroom Cantharellus friesii Quel. (Kiet et al., 1999). This discovery underlines the compound's relevance in diverse biological organisms and its potential in novel biochemical applications.

Role in Biosynthesis of Jasmonic Acid

This compound is integral to the biosynthesis of jasmonic acid, a plant hormone. In fungi like Lasiodiplodia theobromae, it is involved in the formation of precursors to jasmonic acid, highlighting its role in inter-species biochemical processes (Jernerén et al., 2011).

Enzymatic Conversion in Corn

In corn, enzymes like hydroperoxide dehydrase convert related fatty acids into compounds like 12-oxo-10,15(Z)-phytodienoic acid, illustrating the compound's involvement in plant metabolic pathways (Hamberg, 1988).

Medical Research Implications

While not directly related to 9,13,15-Octadecatrienoic acid, studies on similar fatty acids in human cell lines like MOLT-4 lymphocytes suggest potential medical research implications, including the metabolism of fatty acids in human cells (Hadjiagapiou, Travers, Fertel, & Sprecher, 1990).

Implications in Biochemistry

The study of 9,13,15-Octadecatrienoic acid variants contributes to the understanding of fatty acid metabolism in different species, enhancing our knowledge of biochemistry and enzymology (Vick & Zimmerman, 1979).

properties

Product Name

9,13,15-Octadecatrienoicacid, 14,18-dihydroxy-12-oxo-, (9Z,13Z,15E)-

Molecular Formula

C18H28O5

Molecular Weight

324.4 g/mol

IUPAC Name

14,18-dihydroxy-12-oxooctadeca-9,13,15-trienoic acid

InChI

InChI=1S/C18H28O5/c19-14-10-9-12-17(21)15-16(20)11-7-5-3-1-2-4-6-8-13-18(22)23/h5,7,9,12,15,19,21H,1-4,6,8,10-11,13-14H2,(H,22,23)

InChI Key

LFTUCYCUYUJMJB-UHFFFAOYSA-N

SMILES

C(CCCC=CCC(=O)C=C(C=CCCO)O)CCCC(=O)O

Canonical SMILES

C(CCCC=CCC(=O)C=C(C=CCCO)O)CCCC(=O)O

synonyms

14,18-dihydroxy-12-oxo-9,13,15-octadecatrienoic acid
cibaric acid

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
9,13,15-Octadecatrienoicacid, 14,18-dihydroxy-12-oxo-, (9Z,13Z,15E)-
Reactant of Route 2
9,13,15-Octadecatrienoicacid, 14,18-dihydroxy-12-oxo-, (9Z,13Z,15E)-
Reactant of Route 3
9,13,15-Octadecatrienoicacid, 14,18-dihydroxy-12-oxo-, (9Z,13Z,15E)-
Reactant of Route 4
9,13,15-Octadecatrienoicacid, 14,18-dihydroxy-12-oxo-, (9Z,13Z,15E)-
Reactant of Route 5
9,13,15-Octadecatrienoicacid, 14,18-dihydroxy-12-oxo-, (9Z,13Z,15E)-
Reactant of Route 6
9,13,15-Octadecatrienoicacid, 14,18-dihydroxy-12-oxo-, (9Z,13Z,15E)-

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